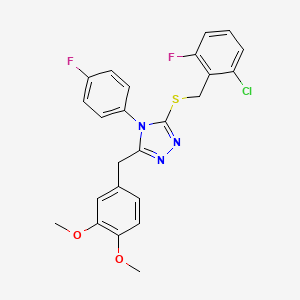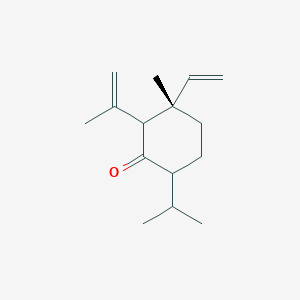
Shyobunone isomer 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It has the molecular formula C15H24O and a molecular weight of 220.3505 g/mol . Shyobunone isomer 1 is one of several stereoisomers of shyobunone, which are known for their distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of shyobunone isomer 1 involves the cyclization of specific precursors under controlled conditions. One common method includes the use of MeONa-MeOH (sodium methoxide in methanol) under reflux for 7-9 hours . This reaction results in a mixture of six possible isomers, including this compound, in varying ratios.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of essential oil from the rhizomes of Acorus calamus. The essential oil is then subjected to fractional distillation and chromatographic techniques to isolate this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Shyobunone isomer 1 undergoes several types of chemical reactions, including:
Oxidation: Shyobunone can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert shyobunone into its corresponding alcohols.
Substitution: Shyobunone can undergo substitution reactions, particularly at the vinyl and isopropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine and chlorine are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of shyobunone, each with unique chemical properties .
Applications De Recherche Scientifique
Shyobunone isomer 1 has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of shyobunone isomer 1 involves its interaction with the nervous system of insects, leading to neurotoxicity. It disrupts the normal functioning of neurotransmitters, causing paralysis and death in pests . The exact molecular targets and pathways are still under investigation, but it is believed to affect ion channels and neurotransmitter receptors.
Comparaison Avec Des Composés Similaires
Shyobunone isomer 1 can be compared with other similar compounds, such as:
Isoshyobunone: Another isomer with similar molecular formula but different structural arrangement.
6-Epishyobunone: A stereoisomer with distinct chemical properties and biological activities.
2α-Isopropenyl-6α-isopropyl-3α-methyl-3α-vinylcyclohexanone: Another related compound with unique stereochemistry.
This compound stands out due to its specific insecticidal and repellant properties, making it a valuable compound in pest control and other applications.
Propriétés
Formule moléculaire |
C15H24O |
|---|---|
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
(3S)-3-ethenyl-3-methyl-6-propan-2-yl-2-prop-1-en-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C15H24O/c1-7-15(6)9-8-12(10(2)3)14(16)13(15)11(4)5/h7,10,12-13H,1,4,8-9H2,2-3,5-6H3/t12?,13?,15-/m1/s1 |
Clé InChI |
GWHRSRIPLDHJHR-SSDMNJCBSA-N |
SMILES isomérique |
CC(C)C1CC[C@@](C(C1=O)C(=C)C)(C)C=C |
SMILES canonique |
CC(C)C1CCC(C(C1=O)C(=C)C)(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



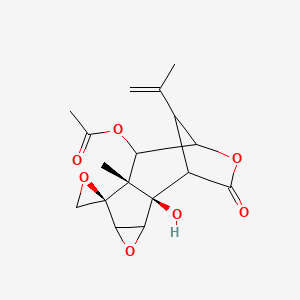
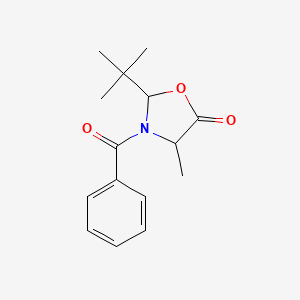

![[(2S,7R,11S)-14-hydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B14785223.png)
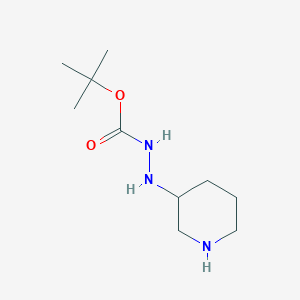

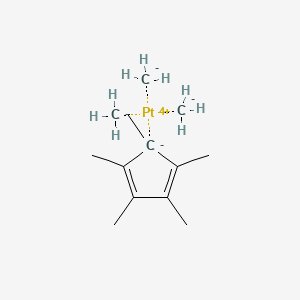


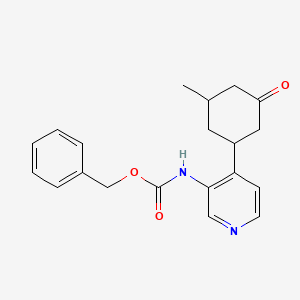
![4-[Bis(trimethylsilyl)amino]-1,3,5-triazinan-2-one](/img/structure/B14785257.png)
![6-methyl-5-(2-methylpropyl)-4-oxo-4aH-thieno[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B14785263.png)
